molecular formula C15H15N5O B6089161 2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol

Cat. No.: B6089161
M. Wt: 281.31 g/mol
InChI Key: HTPWHROAQCQPHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is a complex organic compound that features a pyrazole and pyrimidine ring system. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Biochemical Analysis

Biochemical Properties

2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the cholinergic nervous system . This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission. Additionally, the compound’s pyrazole ring structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially altering their function and stability .

Cellular Effects

The effects of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the phosphorylation of proteins involved in cell signaling, such as AKT, thereby influencing cell proliferation and survival . Moreover, it can alter gene expression patterns by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and survival . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage .

Metabolic Pathways

2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to alter metabolic pathways and affect cellular homeostasis .

Transport and Distribution

The transport and distribution of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethanol plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. This intermediate undergoes an iodine-mediated electrophilic cyclization to form 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. Subsequent Suzuki cross-couplings with various boronic acids and alkylation reactions yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol is unique due to its specific substitution pattern and the presence of an ethanolamine moiety, which may enhance its solubility and bioavailability compared to other similar compounds.

Properties

IUPAC Name

2-[(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O/c21-10-8-16-13-11-14(20-9-4-7-17-20)19-15(18-13)12-5-2-1-3-6-12/h1-7,9,11,21H,8,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPWHROAQCQPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)N3C=CC=N3)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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